3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Description

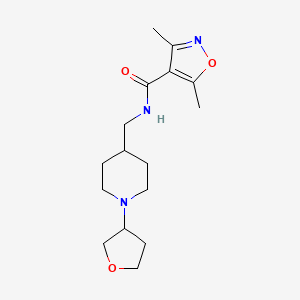

The compound 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide features a unique heterocyclic framework combining an isoxazole ring and a piperidine core. Key structural elements include:

- Isoxazole-4-carboxamide backbone: Substituted with methyl groups at positions 3 and 5, enhancing steric bulk and electronic stability.

- Piperidine-tetrahydrofuran hybrid: A piperidine ring linked to a tetrahydrofuran (THF) moiety at position 1 and a methylene bridge at position 4, connecting to the isoxazole carboxamide.

Properties

IUPAC Name |

3,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-11-15(12(2)22-18-11)16(20)17-9-13-3-6-19(7-4-13)14-5-8-21-10-14/h13-14H,3-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJCCSYFTIMHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a synthetic compound belonging to the isoxazole class, characterized by its unique structural features that include a piperidine ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034607-35-5 |

| Molecular Formula | CHNO |

| Molecular Weight | 307.39 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may function as an enzyme inhibitor or receptor modulator, which is crucial for therapeutic applications. The presence of both the tetrahydrofuran and piperidine rings enhances its pharmacological profile by allowing it to bind effectively to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives can inhibit bacterial growth through mechanisms involving cell wall synthesis disruption and interference with nucleic acid metabolism.

Case Study: Antibacterial Efficacy

A comparative study evaluating the antibacterial activity of various isoxazole derivatives revealed that compounds with similar structures demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing piperidine moieties showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-N-(2-(4-(methylamino)piperidin-1-yl)-3,4-dioxocyclobut-1-enyl)isoxazole | Isoxazole ring with piperidine | Antibacterial activity |

| 4-(Methylsulfonyl)piperidin derivatives | Sulfonamide group | Anti-inflammatory effects |

| Indole derivatives | Heterocyclic structures | Antiviral and anticancer properties |

Pharmacological Applications

Due to its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antibacterial Treatments : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

- Cancer Therapy : The structural characteristics that allow interaction with cellular targets may also be exploited in cancer treatment strategies.

Comparison with Similar Compounds

Structural Features

| Compound Name (Reference) | Key Structural Differences | Pharmacological Activity |

|---|---|---|

| Target Compound | Isoxazole carboxamide, THF-substituted piperidine | Hypothesized non-opioid activity (e.g., enzyme inhibition) |

| 4'-Methyl Acetyl Fentanyl | Phenethyl-piperidine with acetyl anilide | μ-opioid receptor agonist |

| β'-Phenyl Fentanyl | Phenethyl-piperidine with 3-phenylpropanamide | Potent opioid agonist |

| β-Methyl Fentanyl | Phenylpropyl-piperidine with propanamide | Reduced opioid potency due to β-methyl substitution |

| Ortho-Fluorobutyryl Fentanyl | Phenethyl-piperidine with fluorinated butyramide | Enhanced metabolic stability via fluorination |

Key Observations

Piperidine Core : All compounds feature a piperidine ring, but substitution patterns diverge significantly:

- The target compound integrates a tetrahydrofuran substituent , absent in fentanyl analogs, which may improve solubility or target selectivity.

- Fentanyl analogs prioritize phenethyl/phenylpropyl groups and anilide/amide substituents for μ-opioid receptor binding .

Functional Groups :

- The isoxazole carboxamide in the target compound contrasts with the anilide/aryl amides of fentanyl analogs, suggesting divergent biological targets.

- Fluorination in ortho-fluorobutyryl fentanyl highlights a strategy to modulate pharmacokinetics, absent in the target compound.

Pharmacological Implications: Fentanyl analogs act as μ-opioid agonists with high analgesic potency but risk respiratory depression and addiction .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Known Activity | Reference |

|---|---|---|---|---|

| Target Compound | ~349.4* | Isoxazole, THF, methylene bridge | Not reported | - |

| 4'-Methyl Acetyl Fentanyl | 380.5 | Phenethyl, acetyl anilide | μ-opioid agonist | |

| β'-Phenyl Fentanyl | 446.6 | Phenethyl, 3-phenylpropanamide | High opioid potency | |

| β-Methyl Fentanyl | 350.5 | Phenylpropyl, propanamide | Reduced opioid activity | |

| Ortho-Fluorobutyryl Fentanyl | 412.5 | Phenethyl, ortho-fluorobutyramide | Enhanced metabolic stability |

*Estimated based on structural formula.

Q & A

Basic: What are the key synthetic strategies for preparing 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves coupling the isoxazole-4-carboxamide core with a functionalized piperidine-tetrahydrofuran hybrid scaffold. A general approach includes:

- Step 1: Preparation of the isoxazole-4-carboxylic acid derivative via cyclization of β-diketones with hydroxylamine .

- Step 2: Activation of the carboxylic acid using coupling reagents like HBTU (as in ) or thiol-based intermediates (as in ) to form the carboxamide bond with the piperidine-tetrahydrofylamine intermediate.

- Step 3: Solvent optimization (e.g., THF or DMF) and base selection (e.g., K₂CO₃ or Et₃N) to enhance reaction efficiency .

Critical considerations include steric hindrance at the piperidine N-substituent and the need for inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming the connectivity of the tetrahydrofuran-piperidine moiety and the isoxazole ring. For example, the methyl groups on the isoxazole (δ ~2.1–2.3 ppm) and the piperidine’s methylene protons (δ ~2.5–3.5 ppm) should be resolved .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., reports MW 295.79 for a related compound).

- IR Spectroscopy: Confirms the carboxamide C=O stretch (~1650–1700 cm⁻¹) and absence of unreacted carboxylic acid O-H peaks .

Advanced: How can researchers optimize reaction yields for the carboxamide coupling step?

Methodological Answer:

- Catalyst Screening: Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DIPEA to reduce side reactions .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but switch to THF for temperature-sensitive steps (as in ) to avoid decomposition .

- Stoichiometric Adjustments: A 1.1:1 molar ratio of acylating agent to amine (as in ) minimizes excess reagent waste.

- Temperature Control: Room-temperature reactions () are preferable unless kinetic studies suggest higher temperatures improve activation .

Advanced: How should stability issues be addressed during long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group or oxidation of the tetrahydrofuran ring .

- Lyophilization: For aqueous solutions, lyophilize the compound and store as a stable powder ( suggests similar protocols for hygroscopic analogs).

- Impurity Monitoring: Use HPLC with UV detection (λ ~254 nm) to track degradation products, especially at the labile piperidine-tetrahydrofuran junction .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications: Replace the tetrahydrofuran-3-yl group with other oxygen-containing heterocycles (e.g., tetrahydropyran) to assess solubility and binding affinity changes (analogous to ’s phenyl substitutions).

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the isoxazole ring to evaluate electronic impacts on bioactivity (as in ).

- Biological Assays: Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity trends .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Orthogonal Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from the piperidine and tetrahydrofuran moieties .

- Crystallography: If available, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry (e.g., ’s use of HCl salts for crystallization).

- Literature Benchmarking: Compare observed data with published spectra of structurally related compounds (e.g., ’s InChI key for a sulfonamide analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.